molecular formula C9H13N3O4S B11316646 2-hydroxy-5-(piperidin-1-ylsulfonyl)pyrimidin-4(3H)-one

2-hydroxy-5-(piperidin-1-ylsulfonyl)pyrimidin-4(3H)-one

Cat. No.: B11316646
M. Wt: 259.28 g/mol
InChI Key: DYUFKTRXVRQZPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-(piperidine-1-sulfonyl)-3,4-dihydropyrimidin-4-one is a chemical compound with a complex structure that includes a piperidine sulfonyl group and a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(piperidine-1-sulfonyl)-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a piperidine derivative with a sulfonyl chloride to form the piperidine sulfonyl intermediate. This intermediate is then reacted with a dihydropyrimidinone precursor under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(piperidine-1-sulfonyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the sulfonyl group can produce a sulfide.

Scientific Research Applications

2-Hydroxy-5-(piperidine-1-sulfonyl)-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(piperidine-1-sulfonyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-(piperidine-1-sulfonyl)benzoic acid
  • 2-Hydroxy-5-(piperidine-1-sulfonyl)aniline

Uniqueness

2-Hydroxy-5-(piperidine-1-sulfonyl)-3,4-dihydropyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H13N3O4S

Molecular Weight

259.28 g/mol

IUPAC Name

5-piperidin-1-ylsulfonyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H13N3O4S/c13-8-7(6-10-9(14)11-8)17(15,16)12-4-2-1-3-5-12/h6H,1-5H2,(H2,10,11,13,14)

InChI Key

DYUFKTRXVRQZPD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CNC(=O)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.